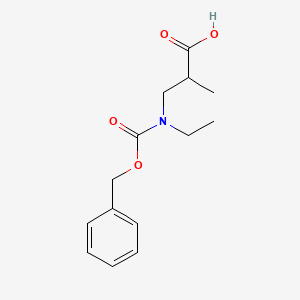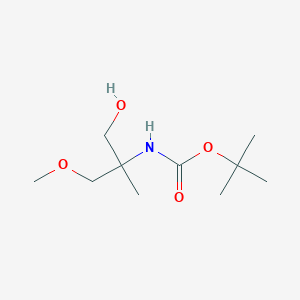
tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C10H21NO4. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a hydroxy-methoxy-methylpropan-2-yl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alcohol derivative under specific conditions. One common method involves the use of tert-butyl carbamate and 1-hydroxy-3-methoxy-2-methylpropan-2-ol in the presence of a catalyst such as a base or an acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using large reactors and controlled conditions to ensure consistent product quality. The use of automated systems and continuous monitoring would be essential to maintain the desired reaction conditions and to scale up the production efficiently.
化学反应分析
Types of Reactions
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be an amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted carbamates.
科学研究应用
Chemistry
In chemistry, tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a protecting group for amines in peptide synthesis. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of peptides with specific sequences.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, carbamate derivatives are known to exhibit various biological activities, including enzyme inhibition and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxy and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
- tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
- tert-Butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
Uniqueness
tert-Butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the same carbon atom. This structural feature allows for specific reactivity and interactions that are not observed in similar compounds. The combination of these functional groups with the carbamate moiety provides a versatile platform for various chemical transformations and biological applications.
属性
分子式 |
C10H21NO4 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
tert-butyl N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-10(4,6-12)7-14-5/h12H,6-7H2,1-5H3,(H,11,13) |
InChI 键 |
YZTURRZTLSSNGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C)(CO)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


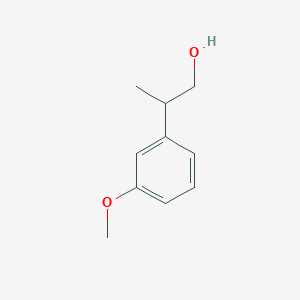
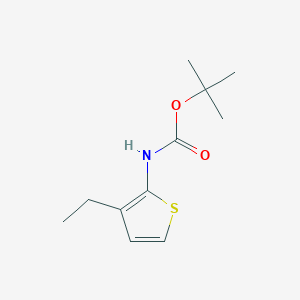
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
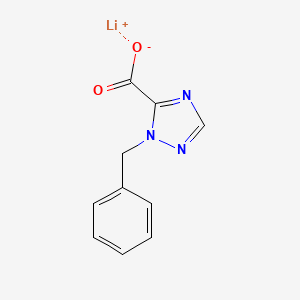
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/no-structure.png)
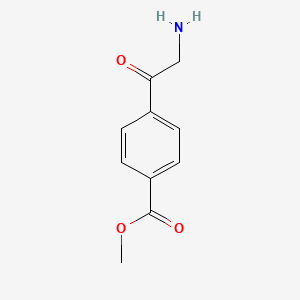
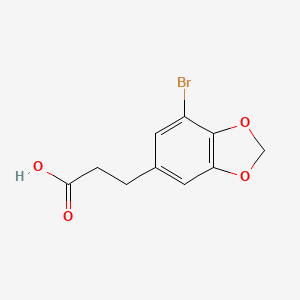
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
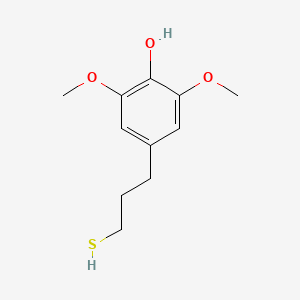
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
